tert-butyl-[5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenoxy]-dimethylsilane
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Overview
Description
tert-butyl-[5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenoxy]-dimethylsilane: is a complex organic compound that features a tert-butyl group, a dimethoxyphenyl group, and a dimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl-[5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenoxy]-dimethylsilane can be achieved through a series of organic reactions. One common method involves the Steglich Esterification, which is a mild reaction suitable for sterically demanding and acid-labile substrates . This method uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the ester bond.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-butyl-[5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenoxy]-dimethylsilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: In biological research, it may be used as a probe to study enzyme mechanisms or as a building block for bioactive molecules.
Industry: Used in the production of specialty chemicals, including materials for organic light-emitting diodes (OLEDs) and other electronic applications .
Mechanism of Action
The mechanism of action of tert-butyl-[5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenoxy]-dimethylsilane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It may also participate in electron transfer reactions, influencing the reactivity of other molecules in the system .
Comparison with Similar Compounds
- tert-butyl-4-hydroxybenzaldehyde
- tert-butyl-2-hydroxybenzaldehyde
- tert-butyl-4-methoxybenzaldehyde
Comparison: Compared to these similar compounds, tert-butyl-[5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenoxy]-dimethylsilane exhibits unique reactivity due to the presence of both the tert-butyl and dimethylsilane groups. These groups provide steric hindrance and electronic effects that influence the compound’s behavior in chemical reactions .
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H32O4Si |
---|---|
Molecular Weight |
400.6 g/mol |
IUPAC Name |
tert-butyl-[5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenoxy]-dimethylsilane |
InChI |
InChI=1S/C23H32O4Si/c1-23(2,3)28(7,8)27-22-15-17(11-12-21(22)26-6)9-10-18-13-19(24-4)16-20(14-18)25-5/h9-16H,1-8H3/b10-9+ |
InChI Key |
DDFSHSMPMRHYOG-MDZDMXLPSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)/C=C/C2=CC(=CC(=C2)OC)OC)OC |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)C=CC2=CC(=CC(=C2)OC)OC)OC |
Origin of Product |
United States |
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